molecular formula C12H21NO2 B12893924 3,5-Diisobutylpyrrolidine-2,4-dione

3,5-Diisobutylpyrrolidine-2,4-dione

Cat. No.: B12893924
M. Wt: 211.30 g/mol
InChI Key: LHRNYUFQFHMAMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisobutylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method involves the rearrangement of 3-substituted coumarins to form 3,4-disubstituted pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3,5-Diisobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular responses, including inhibition of microbial growth, modulation of immune responses, and alteration of metabolic pathways .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3,5-bis(2-methylpropyl)pyrrolidine-2,4-dione

InChI

InChI=1S/C12H21NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h7-10H,5-6H2,1-4H3,(H,13,15)

InChI Key

LHRNYUFQFHMAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)C(NC1=O)CC(C)C

Origin of Product

United States

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